molecular formula C14H30ClNO2Si B3106429 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate CAS No. 158773-45-6

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate

Cat. No.: B3106429
CAS No.: 158773-45-6
M. Wt: 307.93 g/mol
InChI Key: IDYCPHIUAUEIPB-UHFFFAOYSA-N
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Description

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with octyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.

    Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanols.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted silyl carbamates.

    Hydrolysis: Products include silanols and carbamic acid derivatives.

    Oxidation: Products include silanols and siloxanes.

Scientific Research Applications

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility.

    Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable covalent bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property is exploited in surface modification applications to enhance the adhesion and durability of coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate
  • 3-[chloro(dimethyl)silyl]propyl N-methylcarbamate
  • 3-[chloro(dimethyl)silyl]propyl N-ethylcarbamate

Uniqueness

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is unique due to the presence of the octyl group, which imparts hydrophobic properties to the compound. This makes it particularly useful in applications where water repellency is desired, such as in coatings and adhesives.

Properties

IUPAC Name

3-[chloro(dimethyl)silyl]propyl N-octylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYCPHIUAUEIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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